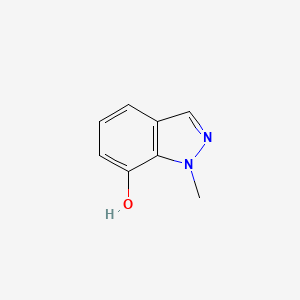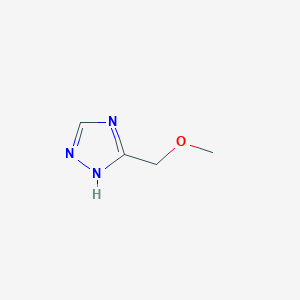
5-(methoxymethyl)-1H-1,2,4-triazole
Overview
Description
5-(methoxymethyl)-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which is known for its wide range of biological activities and applications in various fields of chemistry and pharmacology. The methoxymethyl group attached to the triazole ring is likely to influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the use of organic azides and terminal alkynes, as described in the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate . Although the exact synthesis of 5-(methoxymethyl)-1H-1,2,4-triazole is not detailed in the provided papers, similar synthetic strategies could be employed, such as the treatment of appropriate diazo compounds with imines in the presence of a base, leading to the formation of fully substituted triazoles .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography and theoretical methods like density functional theory (DFT) . For instance, the structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was determined using these methods, and the results showed good agreement between the experimental and theoretical data . Similar methods could be applied to determine the molecular structure of 5-(methoxymethyl)-1H-1,2,4-triazole.
Chemical Reactions Analysis
1,2,4-triazole derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen with 1-methoxymethyl-3,4,5-trinitropyrazole, which reacts with N-nucleophiles to substitute the nitro group at position 5 . Additionally, triazole derivatives can participate in β-elimination, nucleophilic addition, and isomerization reactions . These reactions can be used to further modify the structure of 5-(methoxymethyl)-1H-1,2,4-triazole for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. For example, the presence of substituents like the methoxymethyl group can affect the compound's solubility, melting point, and reactivity. The physicochemical properties of a series of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers were studied, and it was found that solvent choice and reaction conditions can significantly impact the yield and purity of the synthesized compounds . These findings could be relevant when studying the properties of 5-(methoxymethyl)-1H-1,2,4-triazole.
Scientific Research Applications
Synthesis and Pharmacological Activity
- The development of new, low-toxic, and highly-efficient medicines is a key focus in pharmaceutical science. Compounds based on S-derivatives of 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione and 5-(3,4,5-threemethoxyphenyl)-1,2,4-triazole-3-thione have been studied for their potential pharmacological activities. Their synthesis involves methods like alkylation, etherification, and nucleophilic substitution, and their structure and physical-chemical properties have been identified through various techniques. These compounds have shown significant antimicrobial activity, particularly when a methoxyphenyl radical is introduced in the 5 position of the triazole nucleus (Samelyuk & Kaplaushenko, 2013).
Antimicrobial Properties
- Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited good to moderate activities against test microorganisms, highlighting the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Anti-Cancer and Molecular Docking Studies
- A detailed study on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors revealed their stability and anti-cancer properties. Density functional theory and molecular docking were used to analyze the mechanism behind their anti-cancer properties, indicating that these compounds are potential candidates for anti-cancer activity (Karayel, 2021).
Anti-Inflammatory and Antinociceptive Properties
- Research has shown that 1,2,4-triazoles and their derivatives possess a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This makes the 1,2,4-triazole a significant pharmacophore in medicinal chemistry (Upmanyu et al., 2011).
Multi-Component Synthesis of 1,2,3-Triazoles
- The synthesis of 1,5-disubstituted 1,2,3-triazoles through a metal-free multi-component reaction has been explored. This approach involves primary amines, ketones, and 4-nitrophenyl azide, leading to the formation of heterocyclic aromatic 1,2,3-triazole rings. These compounds also exhibited antibacterial and antifungal activities, indicating their potential use in treating microbial infections (Vo, 2020).
Synthesis of Pyrrolidine Derivatives Bearing 1,2,4-Triazole
- 1,2,4-Triazole scaffolds are significant in drug development, playing a vital role in various clinical drugs. A library of N-substituted pyrrolidine derivatives was synthesized, showcasing a range of biological activities. The core motif of 1,2,4-triazoles in these compounds indicates their importance in developing new pharmacological agents (Prasad et al., 2021).
Physicochemical Properties and Biological Activities
- A study on the physicochemical properties and biological activities of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers has been conducted. These compounds have shown promise in exhibiting antitumor, anti-inflammatory, and antioxidant activities, making them significant for further pharmacological exploration (Sameluk & Kaplaushenko, 2015).
Mechanism of Action
Target of Action
It’s worth noting that triazole compounds are often used in the synthesis of various pharmaceuticals and have been found to exhibit a wide range of biological activities .
Mode of Action
Triazole compounds, in general, are known for their ability to form stable complexes with various enzymes and receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Triazole compounds are known to interact with a variety of biochemical pathways, depending on their specific chemical structure and the biological system in which they are active .
Result of Action
It’s worth noting that triazole compounds have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can often influence the activity and stability of similar compounds .
properties
IUPAC Name |
5-(methoxymethyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-8-2-4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXPPKJKSSLZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40613976 | |
| Record name | 5-(Methoxymethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40613976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(methoxymethyl)-1H-1,2,4-triazole | |
CAS RN |
23159-59-3 | |
| Record name | 5-(Methoxymethyl)-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23159-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Methoxymethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40613976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxymethyl)-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



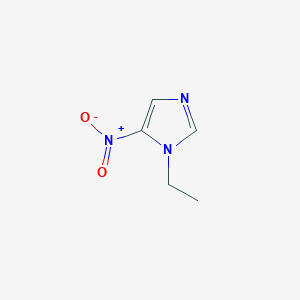



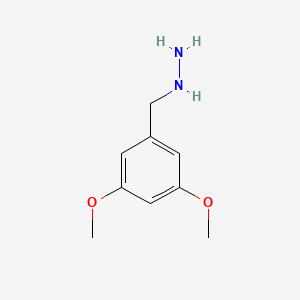

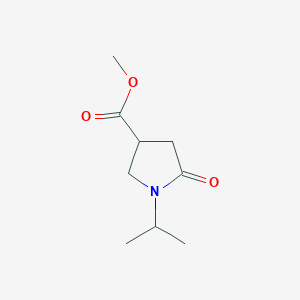


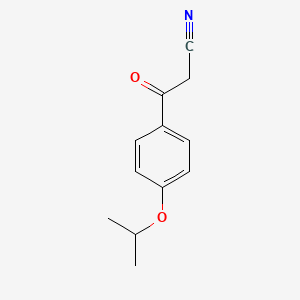

![4-[(4-Phenylbenzoyl)amino]butanoic acid](/img/structure/B1321754.png)
